molecular formula C27H46O B159930 2alpha,3alpha-Epoxy-5alpha-cholestane CAS No. 1753-61-3

2alpha,3alpha-Epoxy-5alpha-cholestane

Cat. No. B159930
CAS RN: 1753-61-3
M. Wt: 386.7 g/mol
InChI Key: AKTPAJMBVLOPJG-ZEQHCUNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2alpha,3alpha-Epoxy-5alpha-cholestane is a chemical compound with the linear formula C27H46O . It has a molecular weight of 386.667 . The compound contains a total of 74 atoms; 46 Hydrogen atoms, 27 Carbon atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of 2alpha,3alpha-Epoxy-5alpha-cholestane is defined by its linear formula, C27H46O . This indicates that the molecule is composed of 27 carbon atoms, 46 hydrogen atoms, and 1 oxygen atom .

Safety And Hazards

Sigma-Aldrich, a provider of this compound, does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and the product is sold as-is without any representation or warranty .

properties

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24-25(28-24)16-27(19,5)23(20)13-14-26(21,22)4/h17-25H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTPAJMBVLOPJG-ZEQHCUNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC5C(C4)O5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)O5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,4R,6S,8S,11R,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane

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